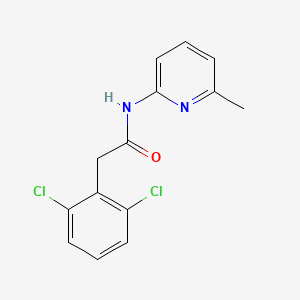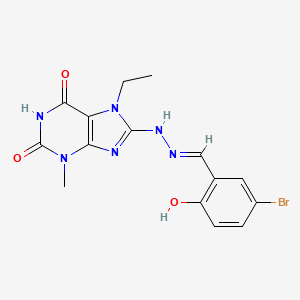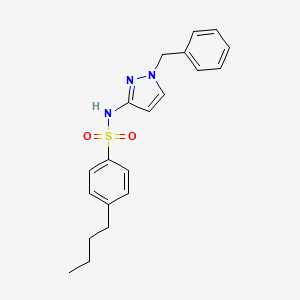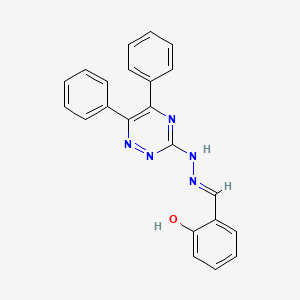
2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a small molecule drug that has attracted significant attention in the field of neuroscience research. This compound is an agonist of the translocator protein 18 kDa (TSPO), which is a mitochondrial protein that is upregulated in response to cellular stress and inflammation. DPA-714 has been shown to have a variety of effects on the central nervous system, including anti-inflammatory, neuroprotective, and anxiolytic properties.
作用機序
2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide acts as an agonist of TSPO, which is a transmembrane protein that is located on the outer mitochondrial membrane. TSPO is upregulated in response to cellular stress and inflammation, and is involved in a variety of cellular processes, including mitochondrial respiration, steroidogenesis, and apoptosis. Activation of TSPO by 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects, as well as anxiolytic properties.
Biochemical and Physiological Effects
2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include:
- Anti-inflammatory effects: 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells, which are involved in neuroinflammation.
- Neuroprotective effects: 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect against neurotoxicity induced by amyloid-β and glutamate in vitro, and to reduce neuroinflammation and oxidative stress in vivo.
- Anxiolytic effects: 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to reduce anxiety-like behavior in animal models of anxiety disorders, such as the elevated plus maze and the open field test.
実験室実験の利点と制限
One of the key advantages of 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide is its high selectivity for TSPO, which allows researchers to study the specific effects of TSPO activation in vivo. Additionally, 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a good safety profile in preclinical studies, with no significant toxicity or adverse effects reported. However, one limitation of 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide and TSPO. These include:
- Development of new TSPO ligands: While 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide is a useful tool for studying TSPO function, there is a need for more selective and potent TSPO ligands that can be used in clinical settings.
- Clinical trials of TSPO ligands: There is growing interest in the use of TSPO ligands as therapeutic agents for neurological and psychiatric disorders. Clinical trials of TSPO ligands such as 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide are needed to determine their safety and efficacy in humans.
- Elucidation of TSPO signaling pathways: While the biochemical and physiological effects of TSPO activation by 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide are well-established, the downstream signaling pathways involved are still not fully understood. Further research is needed to elucidate these pathways and their potential therapeutic targets.
合成法
2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzoyl chloride with 6-methyl-2-pyridinylamine in the presence of a base such as triethylamine. This reaction yields the intermediate 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide, which can be purified using standard techniques such as column chromatography. The final product can be obtained through further purification and characterization using techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide has been used extensively in preclinical research to study the role of TSPO in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and anxiety disorders. One of the key advantages of 2-(2,6-dichlorophenyl)-N-(6-methyl-2-pyridinyl)acetamide is its ability to selectively bind to TSPO, allowing researchers to study the specific effects of TSPO activation in vivo. This has led to a better understanding of the molecular mechanisms underlying these disorders and the development of new therapeutic targets.
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-4-2-7-13(17-9)18-14(19)8-10-11(15)5-3-6-12(10)16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLDLMSRDXLREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6113057.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6113066.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(methylthio)propanoyl]-2-piperidinecarboxamide](/img/structure/B6113081.png)
![1-benzyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-3-nitro-1H-pyrazole-5-carbohydrazide](/img/structure/B6113083.png)

![4-(6-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6113086.png)

![2-({4-[(1H-indol-3-ylmethylene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B6113096.png)
![N-methyl-2-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6113101.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6113104.png)
![1-cyclohexyl-N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113106.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6113119.png)
